Cas no 2172464-27-4 (2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid)

2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,8-Diazaspiro[4.5]decane-2,4-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
- 2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid
- EN300-1455678
- 2172464-27-4
-
- インチ: 1S/C14H24N2O4/c1-13(2,3)20-12(19)16-8-10(11(17)18)14(9-16)4-6-15-7-5-14/h10,15H,4-9H2,1-3H3,(H,17,18)
- InChIKey: XGUHYULFIRUQGO-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCNCC2)C(C(O)=O)CN1C(OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 284.17360725g/mol
- どういたいしつりょう: 284.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 78.9Ų
じっけんとくせい
- 密度みつど: 1.20±0.1 g/cm3(Predicted)
- ふってん: 437.2±45.0 °C(Predicted)
- 酸性度係数(pKa): 4.19±0.20(Predicted)
2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1455678-0.1g |
2-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
2172464-27-4 | 0.1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1455678-0.05g |
2-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
2172464-27-4 | 0.05g |
$900.0 | 2023-05-26 | ||
Enamine | EN300-1455678-0.25g |
2-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
2172464-27-4 | 0.25g |
$985.0 | 2023-05-26 | ||
Enamine | EN300-1455678-5.0g |
2-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
2172464-27-4 | 5g |
$3105.0 | 2023-05-26 | ||
Enamine | EN300-1455678-5000mg |
2-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
2172464-27-4 | 5000mg |
$3105.0 | 2023-09-29 | ||
Enamine | EN300-1455678-250mg |
2-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
2172464-27-4 | 250mg |
$985.0 | 2023-09-29 | ||
Enamine | EN300-1455678-1000mg |
2-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
2172464-27-4 | 1000mg |
$1070.0 | 2023-09-29 | ||
Enamine | EN300-1455678-10.0g |
2-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
2172464-27-4 | 10g |
$4606.0 | 2023-05-26 | ||
Enamine | EN300-1455678-2.5g |
2-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
2172464-27-4 | 2.5g |
$2100.0 | 2023-05-26 | ||
Enamine | EN300-1455678-1.0g |
2-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
2172464-27-4 | 1g |
$1070.0 | 2023-05-26 |
2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid 関連文献
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
6. Back matter
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acidに関する追加情報
Introduction to 2-(tert-butoxy)carbonyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid (CAS No. 2172464-27-4)
2-(tert-butoxy)carbonyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid (CAS No. 2172464-27-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are characterized by their unique structural features and potential biological activities. The spirocyclic framework provides a rigid and conformationally constrained structure, making it an attractive scaffold for the design and synthesis of bioactive molecules.
The chemical structure of 2-(tert-butoxy)carbonyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid consists of a spirocyclic core with a diazacyclic ring and a carboxylic acid functional group. The presence of the tert-butoxycarbonyl group adds further complexity and potential for modulation of biological activity. This compound has been studied for its potential applications in various therapeutic areas, including central nervous system (CNS) disorders, cancer, and inflammatory diseases.
In recent years, there has been a growing interest in the development of spirocyclic compounds as drug candidates due to their unique properties. The rigid nature of the spirocyclic core can enhance the binding affinity and selectivity of molecules, leading to improved pharmacological profiles. Additionally, the presence of functional groups such as the carboxylic acid and tert-butoxycarbonyl group can be exploited for further derivatization and optimization.
The synthesis of 2-(tert-butoxy)carbonyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid typically involves multi-step procedures that require careful control of reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable routes to this compound, making it more accessible for research and development purposes.
In terms of biological activity, 2-(tert-butoxy)carbonyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid has shown promising results in various in vitro and in vivo studies. For instance, it has been reported to exhibit potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory pathway. Additionally, preliminary studies have suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
The pharmacokinetic properties of 2-(tert-butoxy strong>)< strong > carbonyl strong > -2 , 8 - < strong > diazaspiro strong > [ 4 . 5 ] decane - 4 - < strong > carboxylic acid strong > have also been investigated to ensure its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its therapeutic efficacy and safety profile.
To further explore the potential applications of 2-(< strong > tert - butoxy strong > ) < strong > carbonyl strong > -2 , 8 - < strong > diazaspiro strong > [ 4 . 5 ] decane - 4 - < strong > carboxylic acid strong > , ongoing research is focused on optimizing its structure through rational drug design approaches. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict the binding modes and interactions with target proteins. These insights can guide the synthesis of more potent and selective analogs with improved pharmacological profiles.
In conclusion, 2-(< strong > tert - butoxy strong > ) < strong > carbonyl strong > -2 , 8 - < strong > diazaspiro strong > [ 4 . 5 ] decane - 4 - < strong > carboxylic acid strong > ( CAS No . 2172464 - 27 - 4 ) represents a promising lead compound with a wide range of potential therapeutic applications . Its unique structural features , combined with favorable biological activities and pharmacokinetic properties , make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research . As research in this area continues to advance , it is anticipated that this compound will play a significant role in the discovery and development of new drugs for various diseases .
2172464-27-4 (2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid) 関連製品
- 1401665-25-5((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)
- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)
- 1052650-67-5(Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate)
- 919063-53-9(2-(4-chlorophenyl)-1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-ylethan-1-one)
- 1613190-16-1((2Z)-7-(diethylamino)methyl-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one)
- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)
- 1049260-08-3(2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide)
- 1213065-82-7((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)
- 1443412-41-6(2-(3,5-Dichlorophenyl)malonic acid)
- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)